2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl-
Overview
Description
2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl- is a heterocyclic organic compound. It is a derivative of pyrrolidinone, characterized by the presence of an ethyl group at the 4-position and a methyl group at the 3-position. This compound is significant in medicinal chemistry as it serves as a building block for various pharmaceuticals, including antidiabetic drugs like glimepiride .
Mechanism of Action
Target of Action
It is known to be an important building block of the antidiabetic drug glimepiride . Glimepiride primarily targets the ATP-sensitive potassium channels in pancreatic beta cells, stimulating insulin release .
Mode of Action
As a component of glimepiride, it may contribute to the drug’s ability to close ATP-sensitive potassium channels, leading to depolarization and insulin release .
Biochemical Pathways
The compound is involved in the synthesis of glimepiride, a sulfonylurea drug used to treat type 2 diabetes . Glimepiride acts on the ATP-sensitive potassium channels in pancreatic beta cells, leading to insulin release
Pharmacokinetics
Glimepiride is well absorbed orally and is extensively metabolized by the liver .
Result of Action
As a component of glimepiride, it contributes to the drug’s antidiabetic effects, which include stimulating insulin release and reducing blood glucose levels .
Biochemical Analysis
Biochemical Properties
It is known that this compound plays a crucial role in the synthesis of glimepiride, an antidiabetic drug
Cellular Effects
As it is a precursor in the synthesis of glimepiride, it may indirectly influence cell function through its role in the action of this drug .
Molecular Mechanism
It is known to be a key intermediate in the synthesis of glimepiride
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl- can be achieved through a four-step process. The key steps involve the synthesis of 3-methyl-4-hydroxy-2-butenolide in water, followed by triflic acid-mediated N-benzyl lactam N-deprotection . Another method involves the use of allylamine and 4-methoxybenzylamine as starting materials, employing palladium-catalyzed cyclization or ring-closing metathesis as the key steps .
Industrial Production Methods: The industrial-scale synthesis of this compound is facilitated by the scalable synthetic route and decreased number of reaction steps. This process is advantageous for large-scale production due to its practicality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the pyrrolidinone ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products Formed: The major products formed from these reactions include various substituted pyrrolidinones, which can be further utilized in the synthesis of pharmaceuticals .
Scientific Research Applications
2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl- has diverse applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules.
Medicine: It serves as a building block for antidiabetic drugs like glimepiride.
Industry: The compound is employed in the production of various pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
- 3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one
- 3-Ethyl-4-methyl-3-pyrrolin-2-one
- 4-Hydroxy-3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one
Comparison: Compared to its analogs, 2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as a precursor in the synthesis of glimepiride highlights its importance in medicinal chemistry .
Properties
IUPAC Name |
3-ethyl-4-methyl-1,2-dihydropyrrol-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-3-6-4-8-7(9)5(6)2/h3-4H2,1-2H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWVNPNVIDSBDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)NC1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90416055 | |
Record name | 2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90416055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
766-45-0 | |
Record name | 2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90416055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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